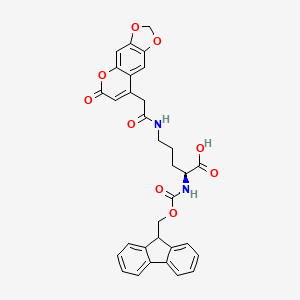
Fmoc-L-Orn(CDOCA)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Orn(CDOCA)-OH is a derivative of the amino acid ornithine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyclododecylcarbonyl (CDOCA) group. This compound is used in peptide synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Orn(CDOCA)-OH typically involves the protection of the amino group of ornithine with the Fmoc group, followed by the introduction of the CDOCA group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The CDOCA group is then introduced using cyclododecylcarbonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .
化学反应分析
Types of Reactions
Fmoc-L-Orn(CDOCA)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Introduction of different functional groups at the amino or carboxyl terminus.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Substitution: Various alkylating or acylating agents.
Major Products Formed
Deprotected Ornithine: After removal of the Fmoc group.
Peptides: Formed by coupling with other amino acids.
Substituted Derivatives: Formed by introducing different functional groups.
科学研究应用
Chemistry
Fmoc-L-Orn(CDOCA)-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It serves as a tool for understanding the structure and function of proteins .
Medicine
Its ability to form stable peptides makes it a candidate for developing drugs with improved stability and efficacy .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and other advanced technologies .
作用机制
The mechanism of action of Fmoc-L-Orn(CDOCA)-OH involves its ability to form stable peptide bonds and introduce specific functional groups into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The CDOCA group provides additional stability and hydrophobicity, enhancing the overall properties of the peptides .
相似化合物的比较
Similar Compounds
Fmoc-L-Lys(CDOCA)-OH: Similar structure but with lysine instead of ornithine.
Fmoc-L-Orn(Boc)-OH: Similar structure but with a tert-butyloxycarbonyl (Boc) group instead of CDOCA.
Fmoc-L-Orn(Ac)-OH: Similar structure but with an acetyl (Ac) group instead of CDOCA.
Uniqueness
Fmoc-L-Orn(CDOCA)-OH is unique due to the presence of the CDOCA group, which provides enhanced stability and hydrophobicity compared to other protecting groups. This makes it particularly valuable in the synthesis of peptides with specific structural and functional properties .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O9/c35-29(12-18-13-30(36)43-26-15-28-27(14-23(18)26)41-17-42-28)33-11-5-10-25(31(37)38)34-32(39)40-16-24-21-8-3-1-6-19(21)20-7-2-4-9-22(20)24/h1-4,6-9,13-15,24-25H,5,10-12,16-17H2,(H,33,35)(H,34,39)(H,37,38)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZYXXVIPGOROZ-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














